REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[C:13]([O:17][C:18]([CH:20]1[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14].C(Br)C=C.[Cl-].[NH4+]>O1CCCC1.CCCCCC.O>[C:13]([O:17][C:18]([C:20]1([CH2:7][CH:5]=[CH2:6])[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14] |f:4.5|
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)C1CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12.87 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 5 h at −75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ca −10° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −10° C. and 0° C
|
Type
|
CUSTOM
|
Details
|
the temperature between −75° C. and −70° C
|
Type
|
CUSTOM
|
Details
|
(milky reaction mixture obtained after 2.5 h)
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the temperature between −75° C. and −60° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with 50 ml tert-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (40° C./20 mbar)
|
Type
|
CUSTOM
|
Details
|
to afford 16.44 g of crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled
|
Type
|
DISTILLATION
|
Details
|
(2 mbar; ca 40° C. distillation head temperature)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1(CC1)CC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |